molecular formula C9H8N2O2 B1312395 1H-indazol-1-ylacetic acid CAS No. 32829-25-7

1H-indazol-1-ylacetic acid

Cat. No. B1312395
CAS RN: 32829-25-7
M. Wt: 176.17 g/mol
InChI Key: ZNRZBEVYWWQQMN-UHFFFAOYSA-N
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Description

1H-Indazol-1-ylacetic acid (IAA) is a chemical compound that belongs to the family of indazole derivatives. Its empirical formula is C9H8N2O2 and its molecular weight is 176.17 g/mol .


Synthesis Analysis

The synthesis of 1H-indazole has been studied extensively. A new practical synthesis of 1H-indazole was presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . The new mechanism is suitable for similar cyclization, and a new reaction is predicted .


Molecular Structure Analysis

The molecular structure of 1H-indazol-1-ylacetic acid can be represented by the SMILES string O=C(O)CN1N=CC2=CC=CC=C12 .

Scientific Research Applications

Application 1: Proteomics Research

  • Summary : 1H-indazol-1-ylacetic acid is used in proteomics research as a specialty chemical .

Application 2: Medicinal Chemistry

  • Summary : Indazole derivatives, including 1H-indazol-1-ylacetic acid, have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Application 3: Synthetic Chemistry

  • Summary : 1H-indazol-1-ylacetic acid is involved in synthetic approaches to indazoles, which are important heterocyclic compounds in drug discovery .

Application 4: Respiratory Disease Treatment

  • Summary : Indazole compounds are employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Application 5: Antimicrobial Research

  • Summary : Indazole compounds, including 1H-indazol-1-ylacetic acid, are researched for their antimicrobial properties .

Application 6: Enzyme Inhibition

  • Summary : Indazole derivatives are studied for their role as enzyme inhibitors, which can regulate biological pathways .

Application 12: Neuropharmacology

These applications highlight the versatility of 1H-indazol-1-ylacetic acid and its derivatives in various fields of scientific research. The detailed experimental procedures and specific quantitative results for these applications would require access to specialized scientific publications and databases .

Application 18: Photodynamic Therapy

These applications demonstrate the broad utility of 1H-indazol-1-ylacetic acid in scientific research, contributing to advancements in various fields. For detailed experimental procedures and specific quantitative results, access to specialized scientific publications and databases would be required .

properties

IUPAC Name

2-indazol-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9(13)6-11-8-4-2-1-3-7(8)5-10-11/h1-5H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRZBEVYWWQQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423668
Record name 1H-indazol-1-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indazol-1-ylacetic acid

CAS RN

32829-25-7
Record name 1H-indazol-1-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indazol-1-ylacetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of indazole (1.0 g, 8.3 mM) in methanol (10 μl) are added 28% solution of sodium methoxide in methanol (3.53 ml, 18.26 mmole) and bromoacetic acid (1.41 g, 9.96 mmole), and the mixture is heated to reflux for 2 hr. After addition of the same amount of sodium methoxide and bromoacetic acid, the mixture is heated to reflux for another 1 hr. This procedures of addition are repeated two more times and the mixture is cooled to 0° C. After addition of ethyl acetate, the mixture is adjusted to pH 5 with 1N HCl. The organic layer is taken and the aqueous layer extracted with ethyl acetate. Each organic solution is washed with a brine, dried over anhydrous magnesium sulfate and concentrated. The residue, when purified with column chromatography (SiO2, ethyl acetate→ethyl acetate/acetic acid/water, (40:1:1)→(30:1:1)→(8:1:1)), gives 1-carboxymethylindazole (487 mg, yield 33%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Takai, T Koike, E Honda, Y Kajita… - Bioorganic & Medicinal …, 2015 - Elsevier
… Amide derivative 6e was directory obtained by coupling 19 with the 1H-indazol-1-ylacetic acid. The same condensation reaction afforded amide analogs 6f–h from the corresponding …
Number of citations: 8 www.sciencedirect.com
T Takai - 2016 - ousar.lib.okayama-u.ac.jp
… DEPC (0.066 mL, 0.44 mmol) を 25 (100 mg, 0.37 mmol) と 1H-indazol-1-ylacetic acid (77 mg, 0.44 mmol) の DMF (2 mL) 混合液に室温で加え,30 分間撹拌した.反応混合液に Et3N (0.15 …
Number of citations: 0 ousar.lib.okayama-u.ac.jp

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